molecular formula C8H10BrN3 B14842632 2-Bromo-5-(pyrrolidin-1-YL)pyrimidine

2-Bromo-5-(pyrrolidin-1-YL)pyrimidine

Cat. No.: B14842632
M. Wt: 228.09 g/mol
InChI Key: FEVSXNDEZXOGJQ-UHFFFAOYSA-N
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Description

2-Bromo-5-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the second position and a pyrrolidine ring at the fifth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(pyrrolidin-1-yl)pyrimidine typically involves the bromination of 5-(pyrrolidin-1-yl)pyrimidine. One common method includes the reaction of 5-(pyrrolidin-1-yl)pyrimidine with bromine in an appropriate solvent under controlled conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity . The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both a bromine atom and a pyrrolidine ring on the pyrimidine scaffold. This combination can result in distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

2-bromo-5-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C8H10BrN3/c9-8-10-5-7(6-11-8)12-3-1-2-4-12/h5-6H,1-4H2

InChI Key

FEVSXNDEZXOGJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CN=C(N=C2)Br

Origin of Product

United States

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